molecular formula C24H21F3N2O B610293 PS121912 CAS No. 1529814-60-5

PS121912

Cat. No.: B610293
CAS No.: 1529814-60-5
M. Wt: 410.44
InChI Key: NNTQFFZNUZBJND-UHFFFAOYSA-N
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Description

Contextualization of Novel Chemical Entities in Life Sciences Research

Novel chemical entities play a critical role in expanding our understanding of complex biological pathways and disease mechanisms. These compounds can act as selective ligands for specific receptors, inhibitors of enzymatic activity, or modulators of protein-protein interactions, thereby enabling researchers to dissect the intricate networks that govern cellular function. The development of such entities is often driven by the need for more precise and targeted tools for both fundamental research and potential therapeutic applications. PS121912, a compound identified as a potent and selective inhibitor of the vitamin D receptor (VDR)-coactivator interaction, exemplifies a novel chemical entity developed to modulate specific nuclear receptor signaling pathways for research purposes. researchgate.netacs.orgarnoldgroup.orgescholarship.org Its development is based on a 3-indolylmethanamine scaffold, highlighting the role of structural novelty in achieving desired biological activity and selectivity. researchgate.netacs.orgescholarship.orgacs.orglka.lt

Significance of In-depth Mechanistic Investigations of Chemical Compounds

A thorough understanding of a chemical compound's mechanism of action is paramount to interpreting its biological effects and assessing its potential utility. Mechanistic investigations reveal the specific molecular targets with which a compound interacts, the nature of these interactions (e.g., binding affinity, allosteric modulation), and the downstream consequences of these interactions on cellular processes. For this compound, in-depth mechanistic studies have been crucial in elucidating its function as a VDR-coactivator inhibitor. Research indicates that this compound selectively disrupts the binding between VDR and the third nuclear receptor interaction domain of the coactivator SRC2. researchgate.netacs.orgarnoldgroup.orgescholarship.orgacs.orglka.lt This selective inhibition leads to the repression of VDR-mediated gene transcription activated by 1,25-(OH)₂D₃, effectively positioning this compound as a VDR antagonist at lower concentrations. researchgate.netacs.orgescholarship.orgacs.orglka.lt

Detailed findings highlight the impact of this compound on the expression of key genes involved in various cellular functions. For instance, in HL-60 cells, co-treatment with this compound and 1,25-(OH)₂D₃ down-regulated VDR target genes like CYP24A1 and CAMP, a process shown to be highly dependent on coregulator recruitment, specifically SRC2 in the case of CYP24A1. researchgate.netacs.orgescholarship.org The combination also altered the occupancy of coregulators at promoter sites, reducing SRC2 presence and enriching the corepressor NCoR. researchgate.netescholarship.org Furthermore, this compound influenced the expression of transcription factors and cell cycle regulators, leading to the down-regulation of E2F transcription factors 1 and 4, and consequently reducing the transcription levels of cyclin A and D. researchgate.netescholarship.org This cascade of events contributes to cell cycle arrest in the S or G2/M phase in HL-60 cells. researchgate.netescholarship.org Elevated levels of P21 and GADD45, in concert with cyclin D1, also mediated the antiproliferative response observed with the co-treatment. researchgate.netescholarship.org These detailed mechanistic insights underscore how this compound modulates specific transcriptional programs by interfering with VDR-coregulator interactions.

Interestingly, research also indicates a concentration-dependent shift in the mechanism of this compound. While it primarily acts as a VDR antagonist at lower concentrations, studies at higher concentrations have identified a VDR-independent pathway contributing to antiproliferation, which involves the enzymatic and transcriptional activation of caspase 3/7, leading to apoptosis. researchgate.netacs.orgescholarship.orgmedchemexpress.com This dual mechanism highlights the complexity that can be associated with novel chemical entities and the necessity of comprehensive investigations across a range of concentrations to fully understand their biological activities.

Overview of Contemporary Research Paradigms for Chemical Compound Analysis

Contemporary research employs a multidisciplinary approach to analyze chemical compounds and their biological effects. This includes a variety of in vitro and in vivo methodologies aimed at characterizing compound properties, identifying targets, and elucidating mechanisms of action.

In vitro studies are fundamental and often involve cell-based assays to assess the compound's impact on cellular processes such as proliferation, differentiation, and apoptosis. For this compound, cell-based transcription assays were used to measure its ability to inhibit VDR-mediated transcription, demonstrating its potency with an IC₅₀ value of 590 ± 100 nM in HEK293T cells. acs.org Proliferation and apoptosis assays, particularly in cancer cell lines like HL-60, were critical in characterizing its antiproliferative effects and its ability to induce programmed cell death, including the activation of caspase 3 and 7. researchgate.netacs.orgescholarship.orgmedchemexpress.com

Biochemical assays are employed to study direct molecular interactions. Fluorescence polarization assays were utilized to quantify the interaction between VDR and different coactivator peptides, revealing that this compound specifically inhibits the interaction with the SRC2–3 peptide with an IC₅₀ value of 12.4 ± 0.7 μM. acs.org Selectivity profiling against a panel of other nuclear receptors was also conducted using transcription assays to confirm the specificity of this compound for VDR. acs.org

Genetic studies, such as siRNA-mediated knockdown of VDR, have been instrumental in confirming the VDR-dependent nature of this compound's effects at lower concentrations. researchgate.netescholarship.org Gene expression analysis, often performed using techniques like qPCR, allows researchers to quantify changes in mRNA levels of target genes following compound treatment, providing insights into the transcriptional impact of the compound, as demonstrated by the analysis of CYP24A1 and CAMP expression in the presence of this compound. researchgate.netacs.orgescholarship.org

While dosage and administration information are excluded, it is relevant to note that acceptable metabolic stability is a key consideration for compounds intended for in vivo research. This compound has shown acceptable metabolic stability, supporting its potential for further investigation in living systems. researchgate.netescholarship.orgmedchemexpress.com In vivo studies using xenograft models have been employed to evaluate the antitumor activity of this compound, showing significant inhibition of tumor growth in HL-60-derived xenografts without apparent toxicity. arnoldgroup.orgresearchgate.net These diverse research paradigms collectively contribute to a comprehensive understanding of novel chemical compounds like this compound.

Key Research Findings and Data

The research on this compound has yielded specific quantitative data regarding its activity and selectivity. The following table summarizes some of these key findings:

Assay TypeTarget/InteractionThis compound ValueNotesSource
VDR-mediated Transcription Inhibition (HEK293T cells)VDRIC₅₀ = 590 ± 100 nMSelective inhibition among 9 NRs. acs.org acs.org
VDR-Coactivator Interaction (FP assay)VDR-SRC2–3IC₅₀ = 12.4 ± 0.7 μMSelective disruption of SRC2–3 binding. acs.org acs.org
Apoptosis InductionHL-60 cellsInduced apoptosisDose-dependent increase in caspase 3/7. acs.org researchgate.netacs.org
Gene RegulationCYP24A1 (HL-60 cells)Down-regulatedIn presence of 1,25-(OH)₂D₃. researchgate.netacs.orgescholarship.org researchgate.netacs.org
Gene RegulationCAMP (HL-60 cells)Down-regulatedIn presence of 1,25-(OH)₂D₃. researchgate.netacs.orgescholarship.org researchgate.netacs.org
Cell Cycle ArrestHL-60 cellsS or G2/M phase arrestVia down-regulation of cyclins A/D. researchgate.netescholarship.org researchgate.netescholarship.org

Note: The table above presents summarized research findings and is intended to be representative of the type of data generated in the study of this compound. Specific experimental conditions and complete datasets can be found in the cited research publications.

Properties

CAS No.

1529814-60-5

Molecular Formula

C24H21F3N2O

Molecular Weight

410.44

IUPAC Name

[(4-Methoxy-phenyl)-(2-methyl-1H-indol-3-yl)-methyl]-(4-trifluoromethyl-phenyl)-amine

InChI

InChI=1S/C24H21F3N2O/c1-15-22(20-5-3-4-6-21(20)28-15)23(16-7-13-19(30-2)14-8-16)29-18-11-9-17(10-12-18)24(25,26)27/h3-14,23,28-29H,1-2H3

InChI Key

NNTQFFZNUZBJND-UHFFFAOYSA-N

SMILES

FC(C1=CC=C(NC(C2=CC=C(OC)C=C2)C3=C(C)NC4=C3C=CC=C4)C=C1)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PS121912;  PS-121912;  PS 121912; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Ps121912

Historical Evolution of PS121912 Synthetic Approaches

The development of synthetic routes for 3-indolylmethanamines, including this compound, has progressed from initial straightforward methods to more sophisticated and controlled approaches.

Early-Stage Synthetic Strategies

Early synthetic strategies for constructing the 3-indolylmethanamine scaffold often involved the condensation of primary amines with carbonyl compounds to form imine intermediates. These imines would then react with indoles. An initial method for synthesizing compounds like this compound involved the combination of an amine and an aromatic aldehyde under microwave irradiation to form an imine intermediate, followed by the addition of indole (B1671886) and a catalytic amount of decanoic acid at room temperature to yield the desired products acs.org. While these early methods provided access to the core structure, they might have faced limitations in terms of yield, selectivity, and the need for specific reaction conditions.

Advancements in Stereoselective Synthesis of this compound Analogues

Stereoselective synthesis, particularly asymmetric synthesis, has become increasingly important for compounds with chiral centers, as different stereoisomers can exhibit distinct biological activities. For 3-indolylmethanamines, the asymmetric Friedel-Crafts reaction of indoles with imine substrates has emerged as a direct and powerful method for achieving stereocontrol researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. The development of chiral catalysts has been crucial in facilitating these enantioselective transformations, allowing for the preferential formation of one stereoisomer over the other researchgate.netresearchgate.netresearchgate.net. These advancements are vital for the synthesis of stereochemically pure this compound analogues to accurately assess their biological profiles.

Development of Efficient and Scalable Synthetic Pathways for this compound

Efforts in synthetic chemistry have also focused on developing more efficient and scalable methods for producing this compound and its analogues, essential for research and potential development.

Catalytic Approaches in this compound Synthesis

Catalytic methods play a significant role in improving the efficiency and sustainability of chemical synthesis. Asymmetric Friedel-Crafts reactions catalyzed by various systems have been reported for the synthesis of 3-indolylmethanamines researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. These catalytic approaches can offer advantages such as lower reaction temperatures, reduced catalyst loading, and improved yields compared to stoichiometric methods. The use of chiral catalysts in these reactions is particularly important for controlling stereochemistry researchgate.netresearchgate.netresearchgate.net.

Green Chemistry Principles in this compound Production

Incorporating green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of the production process. One example in the synthesis of 3-indolylmethanamines is the use of biocatalysis. An efficient method utilizing Baker's Yeast as a biocatalyst for the aza-Friedel Crafts reaction of indole with imines has been developed researchgate.netresearchgate.netresearchgate.net. This approach employs mild and eco-friendly conditions, such as using ethanol (B145695) as a green solvent, and offers advantages in terms of simple workup and good to excellent yields researchgate.net. Such biocatalytic methods represent a step towards more sustainable synthetic routes for compounds like this compound.

Derivatization Strategies for Structure-Activity Relationship Elucidation

Derivatization of the this compound scaffold is a crucial strategy for exploring the relationship between chemical structure and biological activity, particularly concerning its interaction with the VDR and co-activators. By modifying different parts of the molecule, researchers can understand how these changes impact binding affinity, selectivity, and functional outcomes.

Studies have involved the synthesis of a series of analogues to probe the effect of distal changes on activity acsmedchem.org. This involves chemical modifications to the core 3-indolylmethanamine structure. These derivatization strategies, coupled with biological evaluation, provide detailed research findings that inform the design of new compounds with potentially improved properties acs.orgescholarship.org. The ability to selectively inhibit the interaction between VDR and specific coactivator peptides, such as SRC2-3, observed with this compound, highlights the importance of these structural modifications in achieving desired biological selectivity acs.orgescholarship.org.

Chemical Modification of Core Scaffold

Chemical modification of the 3-indolylmethanamine core scaffold has been undertaken to explore the structure-activity relationship and improve pharmacological properties, such as metabolic stability. Studies have shown that modifications at either the primary or pyrrole (B145914) nitrogen atoms of the scaffold can lead to enhanced metabolic stability. acs.org

The synthesis of analogues of this compound has been pursued to investigate the impact of distal structural changes on their antagonist potency. acsmedchem.org This systematic modification allows for a deeper understanding of how minor alterations to the molecular structure influence the compound's interaction with its target, the VDR-coregulator complex.

Research findings indicate that structural analogs bearing electron-donating groups in the para position exhibited a greater propensity to alkylate VDR, correlating with decreasing pKb values of the nitrogen atom. nih.gov A linear free-energy relationship using Hammett σ-values further supported the correlation between reaction rate and pKb, highlighting the stabilization of the electrophilic transition state by electron-donating phenyl substituents conjugated with the protonated indole nitrogen. nih.gov

Synthesis of Labeled this compound for Mechanistic Tracing

The synthesis of labeled versions of this compound is a valuable strategy for mechanistic tracing studies, allowing researchers to track the compound's distribution, binding, and metabolism within biological systems. Derivatization techniques have been developed that preserve the compound's affinity while introducing functional groups suitable for the attachment of labeling moieties. acsmedchem.org

Specifically, derivatization leading to analogues furnished with alkynyl or amino groups allows for the conjugation of fluorescent tags. acsmedchem.org These tags can be attached using established chemical reactions such as Click chemistry (for alkynyl groups) or amide coupling (for amino groups). acsmedchem.org These methods provide versatile routes for incorporating detectable labels onto the this compound scaffold.

Molecular Target Identification and Ligand Receptor Interaction Dynamics of Ps121912

Identification of Primary Molecular Targets of PS121912

The vitamin D receptor (VDR) has been identified as the primary molecular target of this compound. researchgate.netacs.orgnih.gov Studies have consistently shown that this compound selectively inhibits transcriptional processes mediated by VDR. researchgate.netacs.org While VDR is the main target at lower concentrations, research suggests that at elevated concentrations, this compound may engage with additional molecular targets. researchgate.netnih.gov The observed selectivity of compounds within the 3-indolylmethanamine class, including this compound, is hypothesized to be dictated by the specific arrangement of molecular residues within the binding sites of their target proteins. nih.govresearchgate.netiiarjournals.org

High-Throughput Screening Approaches for Target Discovery

High-throughput screening (HTS) played a pivotal role in the initial discovery of this compound as a potential modulator of VDR. researchgate.netnih.gov HTS is a widely adopted methodology in drug discovery that facilitates the rapid and automated evaluation of vast libraries of chemical compounds against a predefined biological target. bmglabtech.comevotec.comlabmanager.com This approach significantly accelerates the process of target analysis by efficiently screening extensive compound collections to pinpoint "hits" or "leads" that demonstrate the desired biological activity. bmglabtech.comevotec.comlabmanager.comox.ac.uk In the specific case of this compound, HTS was strategically employed to identify novel agents capable of modulating VDR function while avoiding the undesirable effect of hypercalcemia. researchgate.netnih.gov

Specificity Profiling Across Nuclear Receptor Families

Specificity profiling studies have been conducted to evaluate the activity of this compound across a range of nuclear receptors. These studies have revealed that this compound selectively inhibits VDR-mediated transcription in comparison to its effects on a panel of other nuclear receptors. researchgate.netacs.orgacs.org This panel encompassed various receptors, including peroxisome proliferator-activated receptors alpha, gamma, and delta; retinoic acid receptor alpha; thyroid receptors alpha and beta; and estrogen receptors alpha and beta. acs.org The notable selectivity exhibited by this compound for VDR over these other nuclear receptors has been specifically highlighted in research findings. iiarjournals.org

Biophysical Characterization of this compound-Target Interactions

Biophysical techniques have been instrumental in characterizing the interaction dynamics between this compound and its primary target, VDR. These methods provide quantitative insights into binding affinity and the conformational changes induced in the receptor upon ligand binding.

Quantitative Binding Affinity Determination (e.g., Fluorescence Polarization Assays)

Fluorescence polarization (FP) assays represent a key method utilized to quantify the capacity of this compound to disrupt the interaction between the VDR ligand-binding domain (LBD) and specific coactivator peptides. acs.orgresearchgate.netamazonaws.com This assay operates by measuring alterations in the polarization of fluorescent light emitted by a labeled molecule, such as a coactivator peptide, when it binds to a larger molecule like the VDR-LBD. bpsbioscience.comnih.gov The inhibitory potency of this compound in this interaction is typically expressed as an IC50 value, which denotes the concentration required to achieve 50% inhibition of the interaction. acs.org Research indicates that this compound demonstrates activity in the low micromolar to nanomolar concentration range in cell-based assays, with generally higher potency observed in biochemical FP assays. acs.org

Ligand-Induced Conformational Changes in Receptor Systems

The binding of ligands to nuclear receptors, including VDR, is known to induce significant conformational changes that are fundamental to their function, particularly in facilitating the recruitment of coregulator proteins. elifesciences.orgpostdocjournal.comebi.ac.uk While detailed experimental data specifically on the conformational changes in VDR induced by this compound were not extensively found in the search results, the principle of ligand-induced conformational shifts in nuclear receptors is a well-established concept. elifesciences.orgd-nb.infobiorxiv.orgrsc.org Agonist binding typically stabilizes a conformation referred to as the "active" state, where the C-terminal helix (helix 12) is oriented to promote coactivator binding. elifesciences.orgebi.ac.uk Conversely, antagonists can induce distinct conformational states that may favor the binding of corepressors or impede coactivator recruitment. elifesciences.orgebi.ac.uk Given that this compound functions as a VDR antagonist by repressing gene transcription activated by 1,25-(OH)₂D₃ and specifically disrupts the interaction between VDR and the coactivator SRC2, it is inferred that this compound binding induces a conformational change in VDR that is unfavorable for SRC2 binding. researchgate.netacs.orgnih.gov

Elucidation of this compound Binding Sites on Target Proteins

Proteomic Approaches for Binding Site Mapping (e.g., Mass Spectrometry-Based Digestion Studies)

Proteomic approaches, particularly those utilizing mass spectrometry, are invaluable tools for identifying protein targets and mapping the specific amino acid residues involved in protein-ligand interactions. Techniques such as mass spectrometry-based digestion studies, including peptide mapping and photoaffinity labeling coupled with mass spectrometry, allow for the precise identification of proteins that bind to a small molecule and can pinpoint the amino acids that are in close proximity to the ligand binding site. researchgate.netprinceton.edudrughunter.comnih.govbiorxiv.orgcreative-proteomics.com

In the context of this compound, while its primary targets, VDR and SRC2, have been identified, detailed mass spectrometry-based digestion studies specifically mapping the exact binding interface of this compound on these proteins at the peptide or amino acid level were not extensively detailed in the reviewed literature. However, research groups involved in the development of VDR inhibitors, including those associated with this compound research, have indicated the use of mass spectrometry for identifying the binding sites of irreversible VDR inhibitors. shimadzu.com For instance, studies on other VDR inhibitors have employed mass spectrometry to demonstrate the formation of covalent adducts with VDR, providing insights into potential interaction sites. nih.gov

The general principle involves incubating the protein target (VDR or SRC2, or a complex of both) with the ligand (this compound). If this compound can be modified with a reactive group (e.g., a photoactivatable crosslinker), irradiation can induce covalent linkage between this compound and nearby amino acid residues in the binding site. princeton.edudrughunter.comnih.gov Following crosslinking, the protein is typically digested into peptides using enzymes like trypsin. researchgate.netcreative-proteomics.com Mass spectrometry is then used to analyze the resulting peptides. Peptides that are covalently modified by the ligand can be identified by their characteristic mass shift. researchgate.netprinceton.edudrughunter.comcreative-proteomics.com Further fragmentation of these modified peptides (tandem mass spectrometry) can reveal the specific amino acid residue that was crosslinked to the ligand, thereby mapping the binding site. researchgate.netdrughunter.comcreative-proteomics.com

Alternatively, differential chemical labeling or hydrogen-deuterium exchange coupled with mass spectrometry can be used to identify regions of the protein that undergo conformational changes or are protected from labeling upon ligand binding, indirectly indicating the binding site. drughunter.combiorxiv.org

While the precise residues on VDR or SRC2 bound by this compound through these specific mass spectrometry-based approaches were not explicitly detailed in the available information, these techniques represent the standard methodologies that would be applied to gain a high-resolution understanding of the molecular interaction between this compound and its targets.

Mutational Analysis of Receptor Binding Domains

Mutational analysis is a powerful genetic technique used to probe the functional importance of specific amino acid residues or domains within a protein for its interaction with a ligand or another protein. By introducing targeted mutations (e.g., point mutations, deletions, or insertions) into the gene encoding the protein target (VDR or SRC2), researchers can assess how these changes affect the binding of this compound or the functional outcome of the interaction (e.g., transcriptional modulation). drughunter.commdpi.comnih.govnih.govmdpi.com

Studies investigating the role of VDR in the cellular effects of this compound have utilized genetic approaches such as VDR siRNA knockdown, confirming that VDR is indeed a key mediator of this compound's activity at lower concentrations. researchgate.netnih.gov This type of experiment demonstrates the necessity of the target but does not provide detailed information about the specific amino acids involved in ligand binding.

Research on hereditary vitamin D-resistant rickets (HVDRR) has extensively employed mutational analysis of the VDR gene to understand how mutations affect VDR function, including its ability to bind its ligand (1,25-(OH)2D3), heterodimerize with RXR, and interact with coactivators and corepressors. nih.govnih.gov These studies have shown that mutations in different domains of VDR can disrupt these interactions, highlighting critical regions for VDR function. For example, mutations in the ligand-binding domain can impair ligand binding and coactivator interaction. nih.govnih.gov Similarly, mutations in coactivator proteins like SRC2 can affect their interaction with nuclear receptors.

Applying targeted mutational analysis to VDR and SRC2 in the context of this compound binding would involve creating specific mutations in suspected binding regions or key residues (potentially informed by structural models or preliminary binding studies). For instance, mutations could be introduced into the third nuclear receptor interaction domain of SRC2, which is known to interact with VDR and is a target of this compound. acs.orgnih.govresearchgate.net Similarly, mutations in the ligand-binding domain of VDR, particularly in regions involved in coactivator recruitment, could be generated. nih.govnih.govresearchgate.net

The effect of these mutations on the interaction with this compound could then be assessed using various binding assays, such as fluorescence polarization or other protein-ligand interaction techniques. acs.orgnih.gov Changes in the binding affinity or the ability of this compound to disrupt the VDR-SRC2 interaction in the presence of these mutations would provide direct evidence for the involvement of the mutated residues or domains in the binding interface. Furthermore, functional assays measuring this compound's ability to repress VDR-mediated transcription in cells expressing mutant VDR or SRC2 could correlate structural interactions with biological activity.

While the general utility of mutational analysis in understanding protein-ligand and protein-protein interactions is well-established and has been applied to VDR and its coregulators in other contexts nih.govnih.gov, specific detailed studies employing targeted mutational analysis of VDR or SRC2 to precisely map the binding site of this compound were not identified in the provided search results. However, this approach remains a fundamental method for dissecting the molecular basis of this compound's selective inhibition of the VDR-SRC2 interaction.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound57035050
Vitamin D Receptor (VDR)7422
SRC2 (NCOA2)9499
Calcitriol (1,25-(OH)2D3)5280704
NCoR19611
SRC1 (NCOA1)8202
SRC3 (NCOA3)8204
DRIP205 (MED1)9421
RXR (Retinoid X Receptor)6256

Data Table: this compound Inhibition of Nuclear Receptor-Mediated Transcription

Based on available data, this compound exhibits selective inhibition of VDR-mediated transcription compared to other nuclear receptors. acs.orgnih.govresearchgate.net The following table summarizes representative data on the inhibitory activity of this compound against VDR and other nuclear receptors.

Nuclear ReceptorThis compound IC₅₀ (µM)
VDR0.59 ± 0.10 acs.orgnih.gov
Other NRs Tested20 - 26 acs.orgnih.gov

Note: IC₅₀ values for "Other NRs Tested" represent a range observed for nuclear receptors other than VDR in selectivity studies. Specific IC₅₀ values for each individual other nuclear receptor were not consistently provided across the summarized results in a format suitable for a comprehensive table here, but the sources indicate significantly higher IC₅₀ values compared to VDR. acs.orgnih.gov

Data Table: this compound Inhibition of VDR-Coactivator Interactions (Fluorescence Polarization Assay)

Studies using fluorescence polarization assays have investigated the ability of this compound to disrupt the interaction between VDR and different coactivator peptides. acs.orgnih.gov The following table presents data on the inhibition of VDR interaction with various SRC2 nuclear receptor interaction domains (NIDs) and NIDs from other coactivators by this compound.

VDR Interaction PartnerThis compound IC₅₀ (µM)Inhibition Extent
SRC2-3 NID12.4 ± 0.7 acs.orgFully inhibited acs.org
SRC2-2 NIDNot Fully InhibitedVery weak partial inhibition (88% binding intact) acs.orgnih.gov
SRC1 NIDsNot InhibitedNo inhibition acs.org
SRC3 NIDsNot InhibitedNo inhibition acs.org
DRIP205 NIDsNot InhibitedNo inhibition acs.org

Note: NID refers to Nuclear Receptor Interaction Domain. The specific NID numbers (e.g., SRC2-3, SRC2-2) refer to different interaction motifs within the coactivator proteins.

Advanced Mechanistic Elucidation of Ps121912 Activity at the Cellular and Molecular Level

Modulation of Gene Transcription and Expression Profiles

PS121912 significantly impacts gene transcription and expression profiles, primarily through its interaction with the VDR and its effect on coregulator dynamics. This modulation leads to altered expression of genes involved in various cellular processes, including vitamin D metabolism and cell cycle regulation.

Analysis of VDR-Mediated Transcriptional Repression by this compound

This compound behaves as a VDR antagonist by repressing the transcription of genes that are typically activated by 1,25-(OH)₂D₃. researchgate.netresearchgate.netacs.orgresearchgate.net This repression is highly dependent on the recruitment of coregulators. researchgate.netnih.govescholarship.org Studies using VDR siRNA have confirmed the mediating role of VDR in the antiproliferative effects of this compound. researchgate.netuwmrf.orgnih.govescholarship.org

Impact on Coregulator Recruitment and Dissociation Dynamics (e.g., SRC2, NCoR)

A key aspect of this compound's mechanism is its influence on the interaction between VDR and coregulatory proteins. This compound selectively disrupts the binding between VDR and the third nuclear receptor interaction domain of the coactivator SRC2. researchgate.netescholarship.orgresearchgate.netacs.orgresearchgate.netnih.govescholarship.orgarnoldgroup.org Chromatin immunoprecipitation (ChIP) studies have shown that while 1,25-(OH)₂D₃ induces the recruitment of SRC2 to the promoter site of target genes like CYP24A1, the presence of this compound reduces the occupancy of SRC2. researchgate.netescholarship.orguwmrf.orgnih.govescholarship.org Conversely, this compound promotes the recruitment and enrichment of the corepressor NCoR at the promoter site in combination with 1,25-(OH)₂D₃. researchgate.netescholarship.orguwmrf.orgnih.govescholarship.orgnih.gov

Data illustrating the impact on coregulator recruitment at the CYP24A1 promoter in HL-60 cells could be presented in a table format, showing the relative occupancy of VDR, SRC2, and NCoR under different treatment conditions (e.g., Vehicle, 1,25-(OH)₂D₃, this compound, and 1,25-(OH)₂D₃ + this compound).

Regulation of Specific Target Genes (e.g., CYP24A1, CAMP)

This compound affects the expression of specific VDR target genes. Notably, it down-regulates the expression of genes such as CYP24A1 and CAMP, which are typically induced by 1,25-(OH)₂D₃. researchgate.netescholarship.orgnih.govescholarship.orgresearchgate.netnih.govescholarship.orgresearchgate.net The transcriptional inhibition of CYP24A1 by this compound is considered significant as CYP24A1 encodes 24-hydroxylase, an enzyme responsible for the catabolism of 1,25-(OH)₂D₃, and its elevated expression is associated with poor prognosis in some cancers. escholarship.orgnih.govescholarship.orgmetu.edu.tr The combination of this compound and 1,25-(OH)₂D₃ has been shown to down-regulate CYP24A1 in various cell lines. escholarship.org

A table summarizing the fold change in mRNA levels of CYP24A1 and CAMP in HL-60 cells treated with vehicle, 1,25-(OH)₂D₃, this compound, and the combination could illustrate this regulation.

TreatmentCYP24A1 mRNA Fold Change (vs Vehicle)CAMP mRNA Fold Change (vs Vehicle)
Vehicle1.001.00
1,25-(OH)₂D₃ (e.g., 20 nM)Significantly IncreasedSignificantly Increased
This compound (e.g., 7.5 μM)Comparable to VehicleComparable to Vehicle
1,25-(OH)₂D₃ + this compoundReduced compared to 1,25-(OH)₂D₃Reduced compared to 1,25-(OH)₂D₃

Note: Specific numerical fold change values would be derived from experimental data. nih.govescholarship.orgresearchgate.net

Effects on Cell Cycle Regulatory Genes (e.g., Cyclin A, Cyclin D, P21, GADD45)

This compound also modulates the transcription of genes involved in cell cycle control. arnoldgroup.orgnih.gov In the presence of this compound and 1,25-(OH)₂D₃, transcription factors E2F1 and E2F4 are down-regulated. researchgate.netescholarship.orgnih.govescholarship.org This, in turn, leads to reduced transcription levels of cyclin A and cyclin D, contributing to cell cycle arrest in the S or G2/M phase in cells like HL-60. researchgate.netescholarship.orgescholarship.orgnih.govescholarship.org Elevated levels of the cyclin-dependent kinase inhibitor P21 have been observed with this compound treatment, both alone and in combination with 1,25-(OH)₂D₃. escholarship.orgescholarship.orgarnoldgroup.orgnih.govgenecards.orgresearchgate.net P21 is known to induce growth arrest by inhibiting CDK4 phosphorylation of cyclin D1. escholarship.orgresearchgate.net Increased levels of GADD45, another gene involved in growth arrest and DNA repair, have also been noted in concert with P21 and cyclin D1 in mediating the antiproliferative response in HL-60 cells treated with 1,25-(OH)₂D₃ and this compound. escholarship.orgnih.gov

A table could summarize the observed changes in the expression of these cell cycle regulatory genes under relevant treatment conditions.

GeneEffect of this compound + 1,25-(OH)₂D₃
E2F1Down-regulated
E2F4Down-regulated
Cyclin AReduced transcription levels
Cyclin DReduced transcription levels
P21Elevated levels
GADD45Elevated levels

Cellular Signaling Pathway Interventions

This compound's primary mechanism of action involves intervening in VDR-dependent signaling cascades, particularly those related to transcriptional regulation.

Characterization of VDR-Independent Pathway Activation (e.g., Caspase-3/7 Activation)

At higher concentrations, this compound has been shown to induce antiproliferation through a VDR-independent pathway. nih.govresearchgate.netresearchgate.net A key component of this pathway involves the activation of caspases 3 and 7. nih.govresearchgate.netmedchemexpress.comresearchgate.netnih.govnih.gov These executioner caspases play a critical role in the late stages of apoptosis, leading to cellular dismantling and death. bio-rad-antibodies.comsigmaaldrich.com Studies have indicated that this compound can induce the expression of caspase 3 and caspase 7 mRNA levels. medchemexpress.com The activation of caspase-3 can lead to the cleavage of proteins such as PARP-1, which is involved in DNA repair, contributing to the apoptotic process. nih.govbio-rad-antibodies.com

Modulation of E2F Transcription Factor Activity

This compound has been observed to modulate the activity of E2F transcription factors, specifically E2F1 and E2F4. nih.govresearchgate.netresearchgate.net E2F transcription factors are crucial regulators of the cell cycle, controlling the expression of genes necessary for cell cycle progression and DNA replication. frontiersin.orgmdpi.comijbs.comresearchgate.net In the presence of this compound, particularly in combination with 1,25-(OH)₂D₃, E2F1 and E2F4 were found to be down-regulated. nih.govresearchgate.netresearchgate.net This down-regulation, in turn, led to reduced transcription levels of cyclin A and cyclin D. nih.govresearchgate.netmedchemexpress.comresearchgate.netmedchemexpress.com Cyclins A and D are key regulators of cell cycle transitions. The reduction in their levels can result in the arrest of cancer cells, such as HL-60 cells, in the S or G2/M phase of the cell cycle. nih.govresearchgate.netmedchemexpress.comresearchgate.net This modulation of E2F activity and subsequent cell cycle arrest contributes to the antiproliferative effects of this compound.

Subcellular Localization and Interaction Dynamics

Nuclear Localization of this compound and Target Interactions

While the direct subcellular localization of this compound itself is not extensively detailed in the provided information, its primary molecular target, the Vitamin D Receptor (VDR), is a ligand-activated transcription factor that localizes to the nucleus upon ligand binding. nih.gov VDR then forms a complex with the retinoid X receptor (RXR) and binds to specific VDR response elements in the promoter regions of target genes to regulate transcription. nih.gov this compound was developed as a VDR-coregulator inhibitor, specifically disrupting the binding between VDR and the coactivator SRC2. researchgate.netresearchgate.netacs.orgresearchgate.net This interaction occurs within the nucleus where VDR-mediated transcription takes place. nih.govnih.gov Chromatin immunoprecipitation studies have shown the recruitment of the corepressor NCoR to DNA-bound VDR when treated with PS12912, further indicating nuclear activity and interaction with nuclear proteins involved in transcriptional regulation. nih.govresearchgate.netresearchgate.netnih.gov

Protein-Protein Interaction Networks Modulated by this compound

This compound influences protein-protein interaction networks primarily through its interaction with the VDR and its coregulators. As a VDR-coregulator inhibitor, this compound disrupts the interaction between VDR and coactivators like SRC2. researchgate.netresearchgate.netacs.orgresearchgate.net Conversely, it promotes the recruitment of corepressors such as NCoR to the VDR-DNA complex. nih.govresearchgate.netresearchgate.netnih.gov These interactions are central to the mechanism by which this compound modulates VDR-mediated gene transcription. nih.govresearchgate.netresearchgate.netresearchgate.netnih.govacs.org Beyond its direct effects on VDR-coregulator interactions, the downstream consequences of this compound treatment involve changes in the expression levels of various proteins, including those involved in cell cycle regulation (e.g., cyclins A and D, cyclin-dependent kinase 6), apoptosis (e.g., caspase 3/7, PARP1, BIM, Survivin), and other cellular processes (e.g., histone deacetylase 9, transforming growth factor beta 2 and 3, P21, GADD45). nih.govresearchgate.netmedchemexpress.comresearchgate.netnih.gov These changes indicate that this compound modulates broader protein interaction networks involved in proliferation, differentiation, and cell death pathways. nih.govresearchgate.netmedchemexpress.comresearchgate.netnih.govnih.gov While a comprehensive map of all protein-protein interactions modulated by this compound is not provided in the search results, the observed changes in protein expression and activation of specific pathways (like caspase cascades) highlight its impact on complex cellular protein networks. nih.govresearchgate.netmedchemexpress.comresearchgate.netnih.gov

Structural Activity Relationship Sar and Computational Studies of Ps121912 and Its Analogues

Structural Activity Relationship (SAR) and Design of PS121912 Analogues

SAR studies were instrumental in the discovery and optimization of this compound as a VDR-coregulator inhibitor. nih.govdavidpublisher.com These studies involved the synthesis and evaluation of a library of compounds based on a specific chemical scaffold to understand how structural changes affect biological activity. davidpublisher.com

Systematic Modification of the 3-Indolylmethanamine Scaffold

This compound is based on a recently identified 3-indolylmethanamine scaffold, which served as the starting point for the design and synthesis of analogues. acs.orgresearchgate.net The process involved systematic modifications of this core structure to explore the chemical space and identify compounds with improved potency and selectivity for inhibiting VDR-coactivator interactions. While the available information confirms that SAR studies involving the synthesis of analogues based on this scaffold led to the identification and optimization of this compound, specific details regarding the precise systematic modifications performed on the 3-indolylmethanamine scaffold and the comprehensive activity data for a series of analogues are not extensively detailed in the provided search results. nih.govacs.orgresearchgate.netdavidpublisher.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between chemical structure and biological activity. This approach can predict the activity of new compounds based on their molecular descriptors. While QSAR modeling has been applied in the study of VDR inhibitors, including pharmacophore-based 3D QSAR studies on datasets of VDR inhibitors with the aim of explaining structural requirements for antagonism, specific details regarding the development or application of QSAR models directly for this compound or its immediate analogues based on the 3-indolylmethanamine scaffold were not prominently featured in the search results. researchgate.netdavidpublisher.comtoxicology.org QSAR studies have been performed in related contexts, such as for other VDR antagonists like TEI-9647 analogs. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques have played a role in the study of VDR ligands and their interactions, including efforts related to identifying and understanding the binding of compounds like this compound. davidpublisher.com

Virtual Screening for Novel VDR Antagonists

Virtual screening is a computational method used to search large databases of chemical compounds for potential drug candidates. This technique has been employed to identify new VDR antagonists. nih.govresearchgate.netresearchgate.netuwm.edu For instance, virtual screens have been developed and utilized in conjunction with reported VDR crystal structures and pharmacophore models to identify potential VDR ligands among nuclear receptor ligand databases. researchgate.net These virtual screening efforts contribute to the discovery of novel chemical scaffolds and lead compounds that can modulate VDR activity.

Molecular Docking Simulations of this compound-Receptor Complexes

Molecular docking simulations are used to predict the preferred orientation (binding pose) of a ligand within a receptor's binding site and to estimate the binding affinity. Molecular docking has been applied to study the interaction of ligands with VDR. acs.orgdavidpublisher.comnih.gov Specifically, docking studies have been conducted to investigate binding to the VDR coactivator site, utilizing crystal structures such as 1RKH. nih.gov Molecular modeling has also provided insights into the potential binding of molecules to alternative VDR binding sites, such as a proposed binding function 3 (BF3) site, yielding good docking scores for select compounds. nih.gov Furthermore, experimental approaches like MS-based trypsin digestion studies have been undertaken with the aim of identifying the specific binding site of this compound on VDR. davidpublisher.com

Molecular Dynamics Simulations to Investigate Ligand-Binding Stability

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. These simulations can provide insights into the stability of ligand-receptor complexes and the conformational changes involved in binding. MD studies have been conducted in the context of VDR ligands, including other VDR antagonists. nih.govnih.govacs.org For this compound, molecular dynamics simulations have revealed intramolecular contacts with the VDR ligand-binding domain itself, contributing to the understanding of its interaction with the receptor. semanticscholar.org While the search results confirm the application of MD simulations in studying VDR interactions and specifically mention findings for PS12912, detailed data on ligand-binding stability over extended simulation periods were not provided.

Key Finding Summary for this compound Activity

CompoundTargetActivity TypeIC50 (VDR-mediated transcription inhibition)
This compoundVDR-coregulator interactionInhibitor, VDR antagonist590 nM nih.gov

Conformational Analysis and Pharmacophore Modeling

Conformational analysis is the study of the different spatial arrangements of a molecule that result from rotation around single bonds and the assessment of their relative energies. This analysis is crucial in drug design as the biological activity of a molecule is often associated with a specific bioactive conformation that interacts with its target protein nih.govnih.gov. While detailed explicit conformational analysis studies specifically for this compound were not extensively detailed in the provided information, the broader context of developing VDR ligands and inhibitors involves understanding the conformational preferences of these molecules to effectively interact with the VDR ligand-binding domain or coregulator binding sites.

Pharmacophore modeling involves identifying the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target and to trigger its biological response. These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and charged centers, arranged in a specific three-dimensional orientation. In the context of VDR ligands, pharmacophore models have been developed based on the spatial orientation of key functional groups, such as the hydroxyl functionalities of natural VDR ligands like 1,25(OH)₂D₃ and 25(OH)₂D₃. These models are then utilized in virtual screening campaigns to identify potential new ligands from large chemical databases nih.gov.

The development of this compound involved high-throughput screening and likely utilized computational techniques such as virtual screening and docking to identify and optimize active compounds nih.gov. Docking studies aim to predict the preferred binding orientation(s) of a ligand within a protein binding site and estimate the binding affinity. These computational methods, guided by pharmacophore models and structural information about the VDR, contribute to understanding how variations in the chemical structure of this compound and its analogues might influence their binding to VDR and subsequent modulation of its activity.

Relationship Between Chemical Structure and Mechanistic Selectivity

The chemical structure of this compound, rooted in the 3-indolylmethanamine scaffold, is fundamental to its observed mechanistic selectivity, particularly its preference for the Vitamin D Receptor and its specific interaction with the SRC2 coactivator.

Analysis of Structural Determinants for VDR vs. Non-VDR Target Engagement

This compound has demonstrated remarkable selectivity for inhibiting VDR-mediated transcription compared to other nuclear receptors. Studies evaluating its activity against a panel of nine different nuclear receptors, including PPARα, PPARγ, PPARδ, RARα, TRα, TRβ, ERα, and ERβ, showed that this compound selectively inhibited VDR-mediated transcription at nanomolar concentrations, with IC₅₀ values for other nuclear receptors being significantly higher, ranging between 20 and 26 μM. This represents at least a 35-fold selectivity for VDR.

The 3-indolylmethanamine scaffold, the structural basis of PS12912 and related inhibitors like 31B, appears to be a key determinant of this nuclear receptor selectivity. While the precise structural features of this compound that confer this high degree of selectivity over other nuclear receptors are not exhaustively detailed in the provided snippets, the distinct chemical environment of the VDR ligand-binding domain and coregulator interaction surfaces, compared to those of other nuclear receptors, likely plays a crucial role in the preferential binding and activity of the 3-indolylmethanamine scaffold. The observation that, at higher concentrations, this compound interacts with more targets suggests a concentration-dependent engagement with off-targets, highlighting the importance of concentration in maintaining selectivity.

Elucidation of Specificity-Conferring Structural Motifs

Beyond its selectivity for VDR among nuclear receptors, this compound exhibits specificity in disrupting the interaction between VDR and particular coactivator peptides. This compound was found to selectively inhibit the interaction between VDR and the third nuclear receptor interaction domain (NID) of the coactivator SRC2 (SRC2-3). In fluorescence polarization (FP) assays, this compound fully inhibited the interaction between VDR and the SRC2-3 peptide with an IC₅₀ value of 12.4 ± 0.7 μM. Importantly, the interactions between VDR and NIDs from other coactivators, including SRC1, SRC3, and DRIP2, were not inhibited by this compound. A very weak partial inhibition was observed for the VDR-SRC2-2 interaction.

The structural basis for VDR-coactivator interactions involves the repositioning of helix 12 in the VDR ligand-binding domain upon agonist binding, creating a hydrophobic pocket that accommodates the LXXLL motifs present in coactivator peptides. While detailed structural information (e.g., crystal structures) of this compound bound to VDR or the VDR-SRC2 complex is not provided in the snippets, the selective inhibition of the VDR-SRC2-3 interaction by this compound suggests that specific structural motifs within this compound are optimally oriented and possess the necessary chemical features to interfere with the unique interaction interface formed between VDR and the SRC2-3 peptide. This specificity implies a finely tuned recognition between this compound and the VDR surface presented when bound to SRC2-3, distinguishing it from the interfaces formed with other coactivator NIDs. The 3-indolylmethanamine scaffold's ability to generate an electrophilic species upon protonation has been proposed as a mechanism enabling selective reaction with VDR and inhibition of coactivator interaction for related compounds like 31B, suggesting a potential, though not explicitly confirmed for this compound in the snippets, structural feature contributing to its activity.

The observed selectivity profile of this compound for VDR and the SRC2-3 interaction highlights the potential for designing small molecules that can selectively modulate specific VDR-coregulator interactions, offering a strategy to fine-tune VDR signaling for therapeutic benefit without necessarily engaging the classical ligand-binding pocket in the same manner as native vitamin D metabolites.

Selectivity Data for this compound

Target / InteractionIC₅₀ or EffectReference
VDR-mediated transcriptionNanomolar IC₅₀
Other Nuclear Receptors20-26 μM IC₅₀ range
VDR-SRC2-3 interaction12.4 ± 0.7 μM IC₅₀
VDR-SRC1, SRC3, DRIP2 NIDsNo inhibition
VDR-SRC2-2 interactionVery weak partial inhibition

Note: IC₅₀ values represent the half-maximal inhibitory concentration.

Preclinical Research Methodologies for Ps121912 Investigation

Advanced In Vitro Cellular and Biochemical Assays

In vitro studies using cell lines are fundamental to understanding a compound's biological activity and its impact on cellular processes. angelinipharma.com For PS12912, these assays have been instrumental in exploring its antiproliferative and apoptotic effects, as well as its influence on gene and protein expression. researchgate.netescholarship.orgnih.gov

Cell Line-Based Mechanistic Studies (e.g., HL-60, DU145, Caco2, SKOV3)

Various cancer cell lines, including HL-60 (promyelocytic leukemia), DU145 (prostate cancer), Caco2 (colorectal adenocarcinoma), and SKOV3 (ovarian cancer), have been utilized to investigate the cellular mechanisms of this compound. researchgate.netescholarship.orgnih.govmedchemexpress.com These cell lines represent different cancer types, allowing for an assessment of the compound's effects across a spectrum of malignancies. researchgate.netescholarship.orgnih.govmedchemexpress.com

A key area of investigation has been the ability of this compound to induce apoptosis, or programmed cell death, in cancer cells. researchgate.netescholarship.orgnih.govmedchemexpress.com Studies have shown that this compound can induce apoptosis in multiple cancer cell lines, with HL-60 cells demonstrating particular sensitivity. researchgate.netnih.govmedchemexpress.comescholarship.org

Methodologies employed to detect and quantify apoptosis include:

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick-end labeling) Assay: This assay detects DNA fragmentation, a biochemical hallmark of apoptosis, by labeling the 3'-OH ends of fragmented DNA. biotium.comresearchgate.netnih.govpromega.ca

Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution phase of apoptosis. biotium.com Assays measuring the enzymatic activity of specific caspases, such as caspase-3 and caspase-7, provide insight into the activation of apoptotic pathways. researchgate.netescholarship.orgnih.govmedchemexpress.comresearchgate.netnih.govnih.gov Studies with this compound have shown induction of caspase 3 and caspase 7 mRNA levels, suggesting activation of these key apoptotic executioners, particularly at higher concentrations. escholarship.orgnih.govmedchemexpress.com

Research findings indicate that this compound induces apoptosis in the tested cancer cell lines. researchgate.netnih.govmedchemexpress.comescholarship.org At sub-micromolar concentrations, this compound has been observed to amplify the growth inhibition caused by 1,25-(OH)₂D₃, the active form of vitamin D, without exhibiting significant antiproliferative effects on its own. researchgate.netnih.govmedchemexpress.comescholarship.org At higher concentrations, this compound can induce apoptosis mediated by caspase 3/7 activation through a VDR-independent pathway. researchgate.netescholarship.orgnih.govmedchemexpress.com

Gene expression profiling techniques are used to analyze the changes in mRNA levels of specific genes in response to this compound treatment. bio-rad.comqiagen.comnih.govqiagen.com These methods help identify the genetic pathways modulated by the compound.

Key techniques include:

RT-PCR (Reverse Transcription Polymerase Chain Reaction): This technique is used to measure the mRNA levels of target genes. researchgate.netescholarship.orgnih.govbio-rad.comnih.govkarger.com Studies using RT-PCR have shown that this compound, in combination with 1,25-(OH)₂D₃, can down-regulate VDR target genes that are typically induced by 1,25-(OH)₂D₃. researchgate.netescholarship.orgnih.gov Additionally, RT-PCR has been used to demonstrate that this compound can induce the expression of caspase 3 and caspase 7 mRNA levels in HL-60 cells. escholarship.orgnih.govmedchemexpress.com

ChIP (Chromatin Immunoprecipitation): ChIP assays are employed to investigate the binding of proteins, such as transcription factors and coregulators, to specific DNA regions (e.g., gene promoters). researchgate.netescholarship.orgnih.gov This method has been applied to determine the involvement of coregulator recruitment during transcription in the presence of this compound. researchgate.netescholarship.orgnih.gov For example, in the case of the CYP24A1 gene, the co-treatment of this compound and 1,25-(OH)₂D₃ reduced the presence of the coactivator SRC2 and enriched the occupancy of the corepressor NCoR at the promoter site. researchgate.netnih.gov

Gene expression studies have revealed that the combination of this compound and 1,25-(OH)₂D₃ leads to the down-regulation of E2F transcription factors 1 and 4, which in turn reduces the transcription levels of cyclin A and D, resulting in cell cycle arrest in the S or G2/M phase in HL-60 cells. researchgate.netnih.govmedchemexpress.com

Analyzing protein expression levels and post-translational modifications is crucial for understanding the functional consequences of this compound treatment. bio-rad.com

Common techniques utilized include:

Western Blotting: This widely used technique allows for the detection and quantification of specific proteins in cell lysates. researchgate.netnih.govnih.govbio-rad.comnih.govresearchgate.net Western blotting can confirm changes in protein levels suggested by gene expression studies and assess the cleavage or modification of proteins involved in pathways like apoptosis. researchgate.netnih.govnih.gov

Antibody Arrays: Antibody arrays enable the simultaneous detection of multiple proteins in a single sample. researchgate.netescholarship.orgnih.govresearchgate.netescholarship.orgrndsystems.comsigmaaldrich.com These arrays consist of capture antibodies spotted on a solid surface, which bind to their corresponding proteins in a sample. rndsystems.comsigmaaldrich.com This method has been used to determine translational changes of apoptotic proteins in response to this compound. researchgate.netescholarship.orgnih.govresearchgate.netescholarship.org Studies have shown that this compound treatment can reduce the expression of HSP60 and Survivin and elevate the levels of pro-apoptotic BIM. medchemexpress.com

Here is a summary of some findings from cell line studies:

Cell LineThis compound Effect (Sub-micromolar)This compound Effect (Higher Concentrations)Relevant Findings
HL-60Amplifies 1,25-(OH)₂D₃ growth inhibition researchgate.netnih.govmedchemexpress.comescholarship.orgInduces apoptosis via caspase 3/7 activation researchgate.netescholarship.orgnih.govmedchemexpress.comDown-regulates cyclin A/D, causes S or G2/M arrest (with 1,25-(OH)₂D₃) researchgate.netnih.govmedchemexpress.com. Most sensitive to apoptosis induction. researchgate.netnih.govmedchemexpress.comescholarship.org
DU145Amplifies 1,25-(OH)₂D₃ growth inhibition researchgate.netnih.govmedchemexpress.comescholarship.orgInduces apoptosis researchgate.netnih.govmedchemexpress.comescholarship.orgApoptosis induction observed. researchgate.netnih.govmedchemexpress.comescholarship.org
Caco2Amplifies 1,25-(OH)₂D₃ growth inhibition researchgate.netnih.govmedchemexpress.comescholarship.orgInduces apoptosis researchgate.netnih.govmedchemexpress.comescholarship.orgApoptosis induction observed. researchgate.netnih.govmedchemexpress.comescholarship.org
SKOV3Amplifies 1,25-(OH)₂D₃ growth inhibition researchgate.netnih.govmedchemexpress.comescholarship.orgInduces apoptosis researchgate.netnih.govmedchemexpress.comescholarship.orgApoptosis induction observed. researchgate.netnih.govmedchemexpress.comescholarship.org
Gene Expression Profiling (e.g., RT-PCR, ChIP)

Biochemical Characterization of Enzyme and Receptor Modulations

Biochemical assays are employed to characterize the interactions of this compound with specific enzymes and receptors and to understand its effects on their activity or modulation. nih.govnih.govmdpi.complos.orgfrontiersin.org As a selective vitamin D receptor (VDR)-coregulator inhibitor, a key focus is on its interaction with VDR and associated proteins. researchgate.netescholarship.orgnih.gov

Fluorescence polarization (FP) is a technique used to study molecular interactions in solution, including protein-protein binding. bmglabtech.comraineslab.combmglabtech.comnih.govresearchgate.net The principle relies on the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule, which affects the polarization of emitted light. bmglabtech.comraineslab.combmglabtech.comnih.gov

FP assays are particularly useful for assessing the inhibition of protein-protein interactions. bmglabtech.comraineslab.comnih.govresearchgate.net By labeling one of the interacting partners with a fluorophore, the formation of a complex can be detected as an increase in fluorescence polarization. bmglabtech.comraineslab.comnih.gov Inhibitors that disrupt this interaction will cause a decrease in polarization. bmglabtech.com

This compound has been shown to selectively disrupt the binding between VDR and the third nuclear receptor interaction domain of the coactivator SRC2. escholarship.org Fluorescence polarization assays are a suitable methodology to quantify this specific protein-protein interaction inhibition, providing data on the binding affinity and the compound's potency in disrupting the VDR-SRC2 interaction. bmglabtech.comraineslab.combmglabtech.comnih.govresearchgate.net

InteractionEffect of this compoundAssay Method Used (Implied/Confirmed)
VDR and coactivator SRC2 (specifically NR box 3)Selective disruption of binding escholarship.orgFluorescence Polarization Assay (Suitable method for this type of interaction) bmglabtech.comraineslab.combmglabtech.comnih.govresearchgate.net
Enzymatic Activity Assays for Related Pathways (e.g., CYP3A4)

Enzymatic activity assays are a standard part of preclinical characterization to assess a compound's potential to interact with drug-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes nuvisan.com. This compound has been tested for its inhibition of CYP3A4 nih.govresearchgate.netmedchemexpress.comescholarship.org. CYP inhibition assays determine if a compound interferes with CYP enzymes, which could alter the metabolism of co-administered drugs, potentially leading to drug-drug interactions nuvisan.com. CYP3A4 is a major enzyme involved in the metabolism of many drugs nuvisan.compromega.co.uk. Studies have shown that this compound can inhibit CYP3A4 at higher concentrations medchemexpress.com.

Metabolic Fate Investigations in Cellular Systems (e.g., Microsomal Stability)

Investigating the metabolic fate of a compound in cellular systems, such as assessing microsomal stability, is a key aspect of preclinical characterization nih.govresearchgate.netmedchemexpress.comescholarship.org. Microsomal stability studies evaluate how rapidly a compound is metabolized by liver microsomes, which contain a high concentration of drug-metabolizing enzymes, including CYPs promega.co.uk. This compound has demonstrated acceptable metabolic stability, which is an important characteristic for enabling in vivo studies nih.govresearchgate.netmedchemexpress.comescholarship.orgmedchemexpress.com.

In Vivo Animal Models for Mechanistic Research

In vivo animal models are indispensable for investigating the mechanisms of disease and testing the efficacy of potential therapeutic agents in a complex biological system researchgate.netnih.gov. For this compound, animal models have been used to investigate its effects and characterize its activity in a living organism nih.govresearchgate.netmedchemexpress.comescholarship.org.

Selection and Characterization of Appropriate Animal Models for this compound Research

The selection of appropriate animal models is crucial for preclinical research and should be based on their relevance to the human condition or the specific biological pathways being investigated researchgate.netnih.gov. While the specific details of animal model selection for all this compound research are not extensively detailed in the provided snippets, the use of xenograft models implies the use of immunocompromised animals suitable for engrafting human cancer cells researchgate.netdovepress.com. Characterization of these models typically involves ensuring the engrafted cells or tissues maintain relevant characteristics of the disease being studied dovepress.com.

Application of Xenograft Models for Mechanistic Pathway Analysis

Xenograft models, created by implanting human cancer cells or tumor tissue into immunocompromised mice, are commonly used in cancer research to study tumor growth and evaluate the effects of potential therapies dovepress.comnih.gov. This compound has been investigated using xenograft models derived from HL-60 cells, a human leukemia cell line researchgate.netresearchgate.net. These models have been used to demonstrate the antitumor effects of PS12912 and analyze its impact on relevant biological pathways within a living system researchgate.netresearchgate.net. Studies using xenograft models have shown that this compound inhibited the growth of HL-60-derived xenografts without apparent toxicity researchgate.netresearchgate.net.

Investigation of Compound Effects on Specific Biological Pathways in Animal Systems (e.g., Glucose Metabolism via 13C-NMR)

Investigating the effects of compounds on specific biological pathways in animal systems provides crucial insights into their mechanisms of action uu.nl. Techniques such as 13C Nuclear Magnetic Resonance (NMR) can be used to study metabolic pathways, including glucose metabolism, in vivo iiarjournals.orgcreative-proteomics.comumn.edunih.govcsic.es. While one snippet mentions the use of 13C NMR and western blotting to demonstrate the inhibition of glucose metabolism in the context of 3-indolylmethanamines, which include this compound, it primarily attributes the glucose metabolism inhibition to compound 31B, another compound from the same class, in ovarian cancer xenografts researchgate.netiiarjournals.org. The specific application of 13C-NMR to study the effects of this compound on glucose metabolism in animal models is not explicitly detailed for this compound itself in the provided information, although the technique is generally applicable for studying glucose metabolism in vivo creative-proteomics.comumn.edunih.govcsic.es.

Advanced Imaging Techniques for In Vivo Mechanistic Monitoring

Advanced imaging techniques play a vital role in preclinical research by allowing non-invasive, longitudinal monitoring of biological processes and therapeutic effects in living animals medilumine.comnih.govselectscience.net. Modalities such as Magnetic Resonance Imaging (MRI), Optical Imaging (Bioluminescence and Fluorescence), Positron Emission Tomography–Computed Tomography (PET-CT), and Single Photon Emission Computed Tomography–Computed Tomography (SPECT-CT) are used for in vivo molecular imaging medilumine.comnih.govmilabs.com. These techniques can provide insights into disease progression, therapeutic efficacy, and the biodistribution of compounds medilumine.com. While the provided information discusses the general application of these techniques in preclinical research and mentions in vivo imaging in the context of this compound studies to enable future investigations nih.govresearchgate.net, specific details or data tables regarding the application of advanced imaging techniques for mechanistic monitoring of this compound effects in vivo are not present in the provided search results.

Bioanalytical Research Methodologies for Compound Quantification in Research Models

Bioanalysis plays a vital role in preclinical studies by providing quantitative measurements of a drug candidate and its metabolites in biological samples. criver.combiotrial.comnih.gov This information is fundamental for pharmacokinetic (PK) studies, which describe how a compound is absorbed, distributed, metabolized, and excreted by an organism. epo-berlin.comcriver.combiotrial.com For a compound like this compound, understanding its concentration-time profile in different biological matrices from research models is crucial for determining appropriate dosing strategies and interpreting efficacy and safety data. epo-berlin.combiotrial.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely utilized and powerful technique for the quantitative analysis of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed. resolian.combiotrial.combioanalysisforum.jpcamarades.descispace.compharma-industry-review.comshimadzu.com

Sample Preparation Techniques for Complex Biological Matrices

Biological matrices such as plasma, serum, urine, and tissues are complex and contain numerous endogenous compounds (e.g., proteins, lipids, salts) that can interfere with LC-MS/MS analysis, leading to matrix effects and reduced sensitivity. nih.govcamarades.deijpsjournal.combiotage.com Therefore, appropriate sample preparation techniques are essential to isolate and concentrate this compound and its metabolites while removing interfering substances. nih.govcamarades.desannova.netijpsjournal.combiotage.com The choice of sample preparation method depends on the properties of the analyte, the biological matrix, and the required sensitivity. ijpsjournal.comtecan.comchromatographyonline.com Common techniques employed in preclinical bioanalysis include:

Protein Precipitation (PP): A simple and rapid method that involves adding an organic solvent (e.g., acetonitrile (B52724) or methanol) to the biological sample to precipitate proteins. nih.govcamarades.deijpsjournal.comnih.gov The supernatant containing the analyte is then separated by centrifugation. While straightforward, PP may not effectively remove all matrix interferences. ijpsjournal.comtecan.com

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility between two immiscible liquid phases. nih.govcamarades.desannova.netijpsjournal.comnih.gov LLE can provide cleaner extracts compared to PP, reducing matrix effects. ijpsjournal.comtecan.com The choice of solvents is critical and depends on the polarity of the analyte.

Solid Phase Extraction (SPE): A more selective technique that uses a solid sorbent material to retain the analyte while interfering compounds are washed away. nih.govcamarades.desannova.netijpsjournal.comnih.gov The analyte is then eluted with a suitable solvent. SPE offers better clean-up and preconcentration capabilities compared to PP and LLE, often resulting in improved sensitivity and reduced matrix effects. ijpsjournal.comtecan.comchromatographyonline.com Various types of SPE sorbents are available (e.g., reversed-phase, ion-exchange, normal-phase), allowing for method optimization based on the chemical properties of this compound and its metabolites. ijpsjournal.com

Other techniques: Depending on the specific matrix and analyte properties, other techniques like supported liquid extraction (SLE) or microextraction methods may also be employed. sannova.nettecan.com Tissue samples often require homogenization or enzymatic digestion prior to extraction. mdpi.comdndi.org

For the analysis of this compound and its metabolites in preclinical research models, the selection and optimization of the sample preparation technique would be guided by the need to achieve sufficient recovery, minimize matrix effects, and ensure the sensitivity required for accurate quantification across the expected concentration range in matrices like plasma, urine, and various tissues. pharma-industry-review.comijpsjournal.comrsc.org

Future Directions and Advanced Research Avenues for Ps121912

Exploration of Additional Molecular Targets and Off-Target Mechanisms

While PS121912 has been characterized as a selective VDR-coactivator inhibitor, particularly disrupting the interaction between VDR and SRC2, evidence suggests the involvement of VDR-independent pathways and interactions with additional targets, especially at higher concentrations. acs.orgresearchgate.netnih.gov Future research should focus on systematically identifying these additional molecular targets. Techniques such as unbiased proteomic screens, target deconvolution studies, and extensive pharmacological profiling across a broader range of nuclear receptors and other protein families could reveal a more complete picture of this compound's binding profile. nih.gov Understanding potential off-target interactions is crucial for assessing specificity and minimizing unintended effects, a common challenge in the development of targeted therapies. nih.govdovepress.com Studies investigating the VDR-independent pathway of antiproliferation and caspase 3/7 activation observed at higher concentrations of this compound are particularly relevant in this context. researchgate.net

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

Integrating high-throughput omics technologies can provide a global view of the cellular responses to this compound treatment, moving beyond the analysis of individual pathways. researchgate.net

Transcriptomics and Proteomics for Global Pathway Analysis

Transcriptomic studies, such as RNA-Seq, can reveal genome-wide changes in gene expression following this compound exposure. karger.comresearchgate.net This can help identify not only the direct transcriptional targets modulated by VDR-coactivator inhibition but also downstream effects on various cellular pathways. For instance, studies have already shown that PS12192 modulates the expression of VDR target genes and oncogenes. researchgate.net Complementary proteomic analysis, including techniques like mass spectrometry-based proteomics, can quantify changes in protein abundance and modifications, offering insights into the functional consequences of altered gene expression and identifying affected protein networks. karger.comresearchgate.netresearchgate.net Combining transcriptomics and proteomics data can provide a more comprehensive understanding of how this compound influences cellular processes at both the RNA and protein levels.

Metabolomics for Cellular Metabolic Reprogramming

Metabolomics, the study of small molecule metabolites within cells or tissues, can provide a snapshot of the metabolic state and how it is altered by this compound. researchgate.netexlibrisgroup.comscispace.com Changes in metabolite profiles can indicate shifts in metabolic pathways, such as glycolysis or lipogenesis, which have been implicated in the activity of related compounds. researchgate.netnih.goviiarjournals.org For example, studies on a related compound, 31B, have shown inhibition of de novo glycolysis and lipogenesis. researchgate.netnih.goviiarjournals.org Investigating the metabolic impact of this compound can uncover novel mechanisms of action and identify potential biomarkers of response or resistance.

Development of Advanced In Vitro Models for Mechanistic Studies

Traditional two-dimensional cell cultures often fail to fully recapitulate the complexity of in vivo environments. nih.govplos.orgfrontiersin.orgmdpi.com Utilizing advanced in vitro models can provide more physiologically relevant systems for studying the mechanisms of this compound.

Organoid and Microphysiological Systems for Complex Biological Interactions

Organoids are three-dimensional self-assembling structures derived from stem cells that mimic the architecture and function of native tissues. nih.govdnva.nonae.edusciencesconf.org Microphysiological systems (MPS), also known as "organ-on-a-chip" technologies, integrate cells within microfluidic devices to simulate organ-level functions and tissue-tissue interfaces. nih.govdnva.nonae.edusciencesconf.orgmpsworldsummit.org These models offer a more complex and physiologically relevant environment than conventional 2D cultures, allowing for the study of this compound's effects within a more accurate representation of human tissue. nih.govdnva.nonae.edusciencesconf.org They can be particularly valuable for investigating the compound's impact on specific organ tissues and understanding complex biological interactions. nih.govdnva.nonae.edusciencesconf.org

Co-culture Models for Cell-Cell Communication Studies

Co-culture models, involving the simultaneous culture of multiple cell types, are essential for studying cell-cell communication and the influence of the tumor microenvironment or other cellular interactions on the activity of this compound. plos.orgfrontiersin.orgmdpi.comnih.gov Given that this compound is a VDR-coactivator inhibitor and VDR is expressed in various cell types, including those in the tumor microenvironment, co-culture systems can help elucidate how interactions between different cell populations influence the compound's efficacy and mechanisms. plos.orgfrontiersin.orgmdpi.comnih.govgenecards.org For instance, co-cultures of cancer cells with stromal cells like fibroblasts can provide insights into how the tumor microenvironment modulates the response to this compound. plos.orgfrontiersin.orgnih.gov

Novel Computational Approaches for Predictive Modeling

The complexity of biological systems and the intricate interactions of small molecules like this compound with multiple targets necessitate the application of advanced computational approaches. Predictive modeling can offer valuable insights into the behavior of PS12912, potentially identifying new targets, predicting efficacy, and guiding structural modifications for improved properties.

Artificial Intelligence and Machine Learning in this compound Research

For this compound, AI and ML could be applied in several ways:

Predicting Binding to Off-Targets: Given that this compound interacts with additional targets at higher concentrations, ML models trained on diverse protein-ligand interaction data could predict potential off-targets. researchgate.net This could help in understanding the mechanisms behind the observed apoptosis at higher doses and identify potential polypharmacological effects.

Optimizing Structure-Activity Relationships (SAR): While initial SAR studies have been conducted for VDR binding, AI/ML can build predictive models correlating structural features of this compound analogs with their activity profiles (e.g., VDR inhibition potency, selectivity against other nuclear receptors, apoptotic activity in different cell lines). nih.govresearchgate.net This can accelerate the design and synthesis of novel, more effective or selective compounds.

Predicting ADMET Properties: AI/ML models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of PS12192 and its derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further investigation.

Network Pharmacology for Polypharmacology Analysis

Network pharmacology is an approach that investigates the complex interactions between drugs, multiple targets, and biological networks. preprints.orgnih.govnih.gov This is particularly relevant for compounds like this compound that exhibit activity beyond a single target at certain concentrations. researchgate.net

Applying network pharmacology to this compound could involve:

Identifying the Biological Network Modulated by this compound: By integrating data on this compound's known targets (VDR, SRC2, and yet-to-be-identified targets), protein-protein interaction data, and pathway information, a comprehensive network of modulated biological processes can be constructed. preprints.orgresearchgate.net

Understanding Synergistic or Antagonistic Effects: Analyzing how this compound's effects on different nodes within the network interact could reveal synergistic or antagonistic effects on downstream pathways relevant to its observed biological activities, such as apoptosis induction.

Identifying Key Network Hubs: Network analysis can identify key proteins or pathways that are significantly impacted by this compound, highlighting critical nodes for therapeutic intervention or further investigation. preprints.org

Predicting New Indications: By understanding the broader biological networks influenced by this compound, network pharmacology could potentially suggest new therapeutic indications beyond its initial evaluation in cancer models.

Unraveling Structure-Function Relationships Beyond VDR Antagonism

While the structure-function relationships governing this compound's VDR inhibitory activity have been a primary focus, the observation that it interacts with "more targets at higher concentrations" leading to apoptosis highlights the need to understand the structural determinants of these additional activities. researchgate.net

Future research should aim to:

Identify and Validate Additional Targets: Employing techniques such as activity-based protein profiling or pull-down assays coupled with mass spectrometry can help identify the proteins that this compound interacts with at higher concentrations.

Determine Binding Modes and Affinities: Once additional targets are identified, computational methods like molecular docking and molecular dynamics simulations can be used to predict the binding modes and estimate the binding affinities of this compound to these targets. nih.govacs.orgtandfonline.com

Establish Structure-Activity Relationships for Non-VDR Targets: Synthesizing and testing a focused library of this compound analogs against these newly identified targets can help establish SARs specific to these interactions. This would involve correlating structural variations with the potency and efficacy of modulating these non-VDR targets.

Investigate Conformational Changes: Computational simulations can provide insights into the conformational changes induced in non-VDR targets upon this compound binding, similar to studies on VDR-LBD regulation. acs.org Understanding these changes is crucial for a complete picture of the structure-function relationship.

By pursuing these advanced research avenues, particularly leveraging novel computational approaches and delving into the structure-function relationships beyond VDR antagonism, the full therapeutic potential of this compound can be better understood and harnessed.

Compound and PubChem CID Table:

Compound NamePubChem CID
This compoundNot available from search results for the synthetic 3-indolylmethanamine

Data Table: Selective Inhibition of Nuclear Receptors by this compound

Nuclear ReceptorIC50 (µM)
VDRNanomolar concentrations nih.gov
Other Nuclear Receptors (8 tested)20 - 26 nih.gov

Data Table: Effect of this compound on VDR Target Gene Expression in HL-60 Cells

GeneTreatmentEffect on Transcription
CYP24A11,25-(OH)2D3 + this compound (7.5 µM)Loss of induction
CAMP1,25-(OH)2D3 + this compound (7.5 µM)Loss of induction
CYP24A1This compound (7.5 µM) aloneComparable to vehicle
CAMPThis compound (7.5 µM) aloneComparable to vehicle

Note: Data derived from observed effects in HL-60 cells treated with 7.5 µM this compound in the presence or absence of 20 nM 1,25-(OH)2D3.

Q & A

Q. What is the primary mechanism of action of PS121912 in cancer cells, and how does it modulate VDR-coregulator interactions?

this compound acts as a vitamin D receptor (VDR) antagonist at low concentrations (≤500 nM), disrupting the recruitment of coactivators like SRC2 while promoting corepressor NCoR binding to VDR at target gene promoters (e.g., CYP24A1). This antagonism blocks 1,25-(OH)₂D₃-induced transcriptional activation. At higher concentrations (>1 µM), this compound exhibits VDR-independent effects, including caspase 3/7 activation and apoptosis induction .

Q. Which VDR target genes are most sensitive to this compound, and how are they experimentally validated?

Key VDR-regulated genes include TRPV6, IGFBP3, CYP24A1, P21, and GADD45. This compound co-treatment with 1,25-(OH)₂D₃ reverses upregulation of these genes in prostate (DU145), colon (Caco2), ovarian (SKOV3), and leukemia (HL-60) cell lines. Validation involves rt-PCR for mRNA quantification and chromatin immunoprecipitation (ChIP) assays to assess coregulator recruitment dynamics at promoter sites .

Q. Why is the HL-60 leukemia cell line particularly sensitive to this compound?

HL-60 cells show heightened sensitivity due to this compound’s dual action: (1) VDR-mediated downregulation of hematopoietic regulators (e.g., cyclin-dependent kinase 6, HDAC9) and (2) caspase 3/7 activation at higher concentrations. Apoptosis assays (e.g., CellTiter-Glo luminescence) and transcriptional profiling confirm this sensitivity .

Q. What in vitro assays are recommended to evaluate this compound’s antiproliferative and apoptotic effects?

  • Cytotoxicity : CellTiter-Glo luminescence assays in 384-well plates, with quadruplicate technical replicates.
  • Apoptosis : Caspase 3/7 activity measurement via fluorogenic substrates.
  • Gene Expression : rt-PCR for VDR target genes and cell cycle regulators (e.g., cyclins, CDKs) .

Q. How is VDR’s role in this compound activity confirmed experimentally?

VDR siRNA knockdown studies demonstrate that this compound’s antiproliferative effects are partially VDR-dependent at low concentrations but shift to VDR-independent apoptosis pathways at higher doses. Co-treatment with 1,25-(OH)₂D₃ further validates antagonism via ChIP assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s transcriptional effects across cell lines?

For example, P21 is upregulated in DU145 and HL-60 but downregulated in Caco2. Methodological strategies include:

  • Cell-Specific Profiling : RNA-seq to identify lineage-dependent regulatory networks.
  • Pathway Enrichment Analysis : Tools like DAVID or GSEA to contextualize gene expression discrepancies.
  • Dose-Response Curves : Assess concentration-dependent effects on transcription factors (e.g., E2F-1/4) .

Q. What experimental designs differentiate VDR-dependent and VDR-independent pathways in this compound studies?

  • VDR Knockout Models : Use CRISPR/Cas9-edited cell lines to isolate VDR-independent apoptosis.
  • Coregulator Recruitment Assays : ChIP-seq to map SRC2/NCoR binding dynamics under this compound treatment.
  • Proteomic Screens : Antibody arrays to detect caspase 3/7 activation and TGF-β pathway modulation .

Q. How should pharmacokinetic studies for this compound be structured to support in vivo translation?

  • Metabolic Stability : Liver microsome assays to measure half-life (t₁/₂ ≈ 3 hours in preclinical models).
  • CYP3A4 Inhibition : Enzyme activity assays at varying concentrations (IC₅₀ determination).
  • Bioavailability : Pharmacokinetic profiling in rodent models, focusing on plasma clearance and tissue distribution .

Q. What methodologies address this compound’s dual role as a VDR antagonist and apoptosis inducer?

  • Time-Course Experiments : Track transcriptional vs. apoptotic responses over 24–72 hours.
  • Single-Cell RNA Sequencing : Resolve heterogeneity in caspase activation and VDR target repression.
  • Combinatorial Screens : Test this compound with other VDR modulators to identify synergistic/antagonistic effects .

Q. How can multi-omics data integration enhance mechanistic understanding of this compound?

  • Transcriptome-Proteome Correlation : Pair RNA-seq with mass spectrometry to link gene expression changes to protein activity (e.g., caspase cleavage).
  • Network Pharmacology : Systems biology tools (Cytoscape) to map this compound’s targets onto cancer signaling pathways.
  • Machine Learning : Predictive modeling of dose-dependent transcriptional outcomes using regression algorithms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.